molecular formula C17H19NO B186052 N-(3-ethylphenyl)-3,4-dimethylbenzamide CAS No. 353786-86-4

N-(3-ethylphenyl)-3,4-dimethylbenzamide

Cat. No.: B186052
CAS No.: 353786-86-4
M. Wt: 253.34 g/mol
InChI Key: UQYBYTLAWLVOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethylphenyl)-3,4-dimethylbenzamide is a substituted benzamide derivative characterized by a 3,4-dimethylbenzoyl group linked to a 3-ethylphenylamine moiety. S9229, a structurally similar N-alkylbenzamide, is a potent umami flavor enhancer that activates the human TAS1R1/TAS1R3 receptor at concentrations 1,000-fold lower than monosodium glutamate (MSG) . Its metabolic profile involves rapid oxidative pathways, including hydroxylation and demethylation, as observed in rat and human liver microsomes .

Properties

CAS No.

353786-86-4

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(3-ethylphenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C17H19NO/c1-4-14-6-5-7-16(11-14)18-17(19)15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

UQYBYTLAWLVOJX-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)C

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Analog: (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229)

  • Structural Similarities : Shares the 3,4-dimethylbenzamide core but differs in the N-substituent (1-methoxy-4-methylpentan-2-yl vs. 3-ethylphenyl).
  • Biological Activity : Acts as a high-potency umami receptor agonist, unlike N-(3-ethylphenyl)-3,4-dimethylbenzamide, which lacks reported flavor-enhancing properties .
  • Metabolism : Undergoes phase I transformations (hydroxylation, demethylation) and phase II glucuronidation, with the hydroxylated C-4 methyl metabolite being predominant (54% of identified metabolites) .

Anticonvulsant Analog: 2,6-Dimethylbenzamide N-(5-Methyl-3-isoxazolyl) (D2916)

  • Structural Differences : Contains a 2,6-dimethylbenzamide core and an isoxazolyl substituent.
  • Biological Activity : Exhibits anticonvulsant effects, contrasting with the flavor-focused applications of S9229 .
  • Metabolism : Shows sex-dependent metabolism in rats; females preferentially hydroxylate the isoxazolyl methyl group, leading to longer-lasting effects .

HDAC Inhibitor: LMK235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide)

  • Structural Differences : Features a hydroxamate group and 3,5-dimethyl substitution (vs. 3,4-dimethyl in the target compound).
  • Biological Activity : Potently inhibits HDAC4, a mechanism unrelated to benzamide flavor or anticonvulsant activities .

Umami Receptor Agonist: N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)

  • Structural Differences : Contains a benzo[d][1,3]dioxole carboxamide group with a heptan-4-yl substituent.
  • Biological Activity : Like S9229, it is an umami agonist but differs in metabolic stability, with slower clearance in vivo .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Metabolic Pathways References
This compound 3,4-Dimethylbenzamide N-(3-ethylphenyl) Not explicitly reported Insufficient data N/A
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) 3,4-Dimethylbenzamide N-(1-methoxy-4-methylpentan-2-yl) Umami receptor agonist Hydroxylation, demethylation, glucuronidation
2,6-Dimethylbenzamide N-(5-methyl-3-isoxazolyl) (D2916) 2,6-Dimethylbenzamide N-(5-methyl-3-isoxazolyl) Anticonvulsant Sex-dependent hydroxylation
LMK235 3,5-Dimethylbenzamide N-((6-(hydroxyamino)-6-oxohexyl)oxy) HDAC4 inhibitor Hydroxamate hydrolysis (presumed)
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807) Benzo[d][1,3]dioxole N-(heptan-4-yl) Umami receptor agonist Oxidative metabolism, slower clearance

Key Findings and Implications

  • Structural-Activity Relationship (SAR) : The position of methyl groups on the benzamide ring (3,4 vs. 3,5) and the N-substituent’s hydrophobicity critically influence biological activity. For example, S9229’s methoxy-isobutyl group enhances receptor binding affinity compared to simpler alkyl chains .
  • Metabolic Divergence : While S9229 and D2916 both undergo hydroxylation, their metabolic outcomes differ due to substituent chemistry and target tissues. S9229’s metabolites are rapidly cleared, whereas D2916’s sex-dependent metabolism affects efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.